molecular formula C15H13N3O B3370597 N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine CAS No. 451515-45-0

N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine

Cat. No.: B3370597
CAS No.: 451515-45-0
M. Wt: 251.28 g/mol
InChI Key: YMHSLWUPHSLIJT-JXAWBTAJSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine is a chemical compound with a complex structure that includes a benzodiazole ring fused to a phenylethylidene group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of 1H-1,3-benzodiazole-2-carbaldehyde with phenylethylideneamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine is studied for its potential biological activities. It may be used as a probe to investigate biological processes or as a precursor for the development of bioactive compounds.

Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for drug discovery.

Industry: In industry, this compound can be utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The benzodiazole ring may interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

  • N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide

  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide

  • N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine

Uniqueness: N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(NZ)-N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9,19H,10H2,(H,16,17)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHSLWUPHSLIJT-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
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N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
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N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
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N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
Reactant of Route 5
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N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
Reactant of Route 6
N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine

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